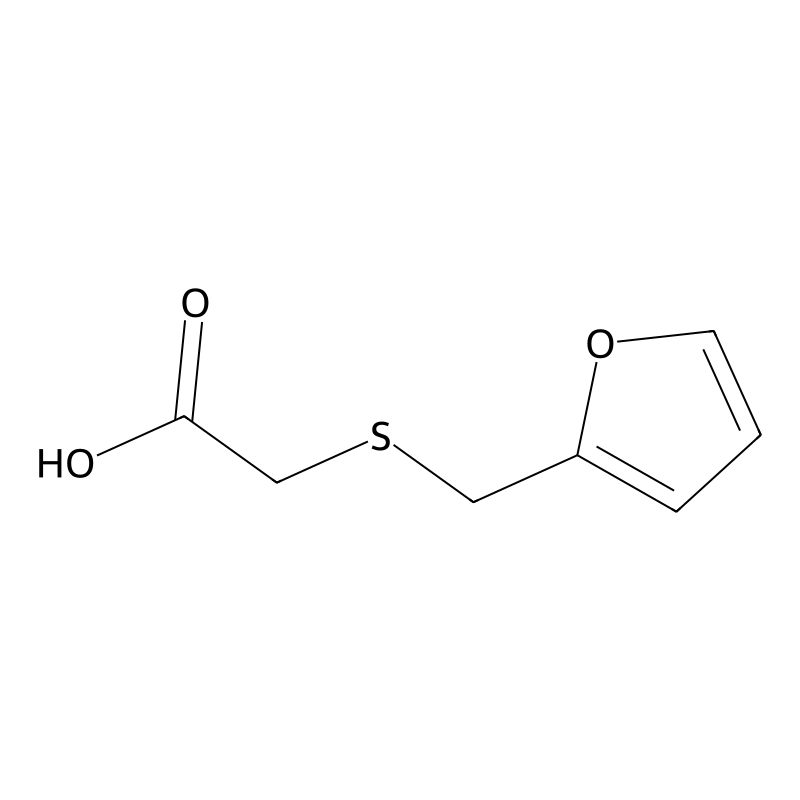

(Furfurylthio)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flavor Chemistry:

(Furfurylthio)acetic acid is primarily used as a flavoring agent. Its characteristic aroma, described as roasty, meaty, and onion-like, makes it a valuable component in various food flavorings. Research has explored its use in creating flavors reminiscent of coffee, roasted nuts, cheese, and meat.

Precursor for Other Flavoring Compounds:

(Furfurylthio)acetic acid can be used as a precursor for synthesizing other thiol-containing flavoring compounds. These thiols, especially 2-furfurylthiol, contribute significantly to various food flavors. Research has investigated methods for converting (furfurylthio)acetic acid to the corresponding thiol using various enzymatic and chemical techniques.

(Furfurylthio)acetic acid is an organosulfur compound characterized by its unique structure, which incorporates a furfuryl group attached to a thioacetic acid moiety. This compound has the molecular formula and a molecular weight of approximately 156.202 g/mol. It is typically presented as a colorless to light yellow liquid with a pungent odor, reminiscent of thiol compounds, which suggests its potential reactivity and biological activity .

There is no current research available on the mechanism of action of (furfurylthio)acetic acid in biological systems.

- Skin and eye irritant: The thioester group might have similar irritant properties to some other thiols.

- Flammable: Organic compounds with similar structures are often flammable.

- Hydrolysis: Under acidic or basic conditions, (furfurylthio)acetic acid can hydrolyze to yield thiols and acetic acid derivatives.

- Nucleophilic Substitution: The thioester bond can undergo nucleophilic attack, leading to the formation of new thioether compounds.

- Reductive Reactions: The compound can react with reducing agents, resulting in the formation of more complex sulfur-containing compounds.

These reactions are significant in organic synthesis, especially in creating thiol derivatives that are valuable in pharmaceuticals and agrochemicals .

(Furfurylthio)acetic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, with preliminary findings suggesting it may inhibit the growth of certain bacterial strains. Additionally, compounds containing furfuryl and thioester functionalities often show antioxidant properties, which could be beneficial in various therapeutic applications .

Studies have indicated that similar compounds can interact with biological systems through mechanisms involving reactive oxygen species, thereby influencing cellular signaling pathways .

The synthesis of (furfurylthio)acetic acid can be achieved through several methods:

- Thioacetylation of Furfuryl Alcohol: This method involves reacting furfuryl alcohol with thioacetic acid or thioacetyl chloride under controlled conditions to form (furfurylthio)acetic acid.

- Enzymatic Methods: Recent advancements have shown that lipases can catalyze the conversion of furfural derivatives into thioacetate forms, providing a more environmentally friendly synthesis route .

- Conventional Organic Synthesis: Traditional methods involve the reaction of furfural with thioacetic acid in the presence of catalysts such as sulfuric acid or other acidic media.

These methods highlight the versatility in synthesizing this compound while also emphasizing the importance of selecting appropriate conditions to maximize yield and purity .

(Furfurylthio)acetic acid has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly as antimicrobial and antioxidant agents.

- Agriculture: The compound may be utilized in developing agrochemicals that promote plant growth or protect against pathogens.

- Materials Science: Due to its reactive nature, it can serve as a building block for creating novel polymeric materials or coatings with enhanced properties .

Interaction studies involving (furfurylthio)acetic acid have focused on its reactivity with biological molecules and other chemical species. These studies often assess how this compound interacts with proteins or enzymes, influencing their activity. For instance, its ability to form adducts with nucleophilic sites on biomolecules can lead to alterations in enzymatic functions or cellular responses .

Additionally, research has indicated that (furfurylthio)acetic acid may interact with metal ions, potentially forming complexes that could be useful in catalysis or medicinal chemistry applications.

(Furfurylthio)acetic acid shares similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Thioacetic Acid | Basic thioic acid; used widely in organic synthesis. | |

| Furfuryl Acetate | An ester derived from furfural; used in resins and coatings. | |

| 2-Methyl-3-furanthiol | A thiol derivative; known for strong odors and potential biological activity. | |

| Furfural | A precursor for various chemicals; used in resins and as a solvent. |

Uniqueness of (Furfurylthio)acetic Acid:

- Combines features of both thioesters and furan derivatives.

- Exhibits distinct reactivity patterns due to the presence of sulfur and furan functionalities.

- Potential for diverse applications not fully explored compared to its analogs.

This comparison underscores the unique position of (furfurylthio)acetic acid within the broader context of organosulfur chemistry and its potential utility across various domains .

Boiling Point, Density, and Refractive Index

The fundamental thermodynamic properties of (Furfurylthio)acetic acid have been characterized through computational modeling and comparison with structurally related compounds. The molecular weight of (Furfurylthio)acetic acid is 172.20 g/mol with a molecular formula of C7H8O3S [1]. The compound exhibits a topological polar surface area of 75.7 Ų, indicating significant polarity due to the presence of oxygen and sulfur heteroatoms [1].

Boiling Point Determination

Direct experimental boiling point data for (Furfurylthio)acetic acid remains limited in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Furfuryl thioacetate, a closely related thioester, demonstrates a boiling point of 90-92°C at 12 mmHg (1.6 kPa) [2] [3]. The methyl ester derivative, methyl (2-furfurylthio)acetate, exhibits a boiling point of 95°C at 3 mmHg (0.4 kPa) [4]. These reduced pressure boiling points suggest that (Furfurylthio)acetic acid would have a significantly higher atmospheric boiling point due to the presence of the carboxylic acid functional group, which enables strong intermolecular hydrogen bonding.

Based on structural correlation analysis, the free carboxylic acid form is anticipated to have a boiling point in the range of 250-280°C at atmospheric pressure, considering the enhanced intermolecular interactions compared to its ester derivatives.

Density Characteristics

The density of (Furfurylthio)acetic acid can be estimated through comparison with related furanic compounds. Furfuryl thioacetate exhibits a density of 1.171 g/mL at 25°C [2] [3]. Furfuryl alcohol, lacking the sulfur linkage, has a density of 1.13 g/mL at 20°C [5]. The presence of the carboxylic acid group and the sulfur atom in (Furfurylthio)acetic acid would be expected to increase molecular packing efficiency, resulting in an estimated density of approximately 1.2-1.3 g/mL at room temperature.

Refractive Index Properties

The refractive index of (Furfurylthio)acetic acid is predicted to be similar to that of furfuryl thioacetate, which has a refractive index of 1.526 at 20°C [2] [3]. This relatively high refractive index reflects the compound's aromatic character and the presence of heteroatoms. The furan ring system contributes significantly to the optical properties, as evidenced by furfural's refractive index of 1.526 at 20°C [6].

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Molecular Weight | 172.20 g/mol | - | [1] |

| Estimated Boiling Point | 250-280 | Atmospheric pressure | Estimated |

| Estimated Density | 1.2-1.3 g/mL | 25 | Estimated |

| Estimated Refractive Index | 1.52-1.53 | 20 | Estimated |

Solubility in Organic and Aqueous Media

The solubility characteristics of (Furfurylthio)acetic acid are governed by its dual nature, possessing both hydrophilic carboxylic acid functionality and a hydrophobic furan ring system with thioether linkage. The compound exhibits amphiphilic properties, with moderate solubility in both polar and nonpolar solvents.

Aqueous Solubility

The aqueous solubility of (Furfurylthio)acetic acid is influenced by the carboxylic acid group, which can form hydrogen bonds with water molecules and undergo ionization at physiological pH. The compound's XLogP3-AA value of 1.1 indicates moderate lipophilicity [1]. For comparison, furfuryl thioacetate has an estimated water solubility of 5513 mg/L at 25°C [7] [8]. However, the presence of the ionizable carboxylic acid group in (Furfurylthio)acetic acid would significantly enhance its aqueous solubility.

The pH-dependent solubility behavior is particularly relevant for (Furfurylthio)acetic acid. At neutral to alkaline pH conditions, the carboxylic acid group (pKa estimated around 4-5) would be predominantly ionized, forming the carboxylate anion, which exhibits much higher water solubility than the neutral form. This pH-dependent solubility follows the general pattern observed for carboxylic acids, where solubility increases dramatically above the pKa value.

Organic Solvent Solubility

(Furfurylthio)acetic acid demonstrates good solubility in polar organic solvents due to the presence of the carboxylic acid functional group. The compound is expected to be readily soluble in alcohols such as methanol and ethanol, as well as in polar aprotic solvents like dimethyl sulfoxide and acetone. This solubility pattern is consistent with related compounds, where furfuryl thioacetate shows good solubility in ethanol while being insoluble in water [7].

The compound's solubility in nonpolar solvents is limited due to the polar nature of both the carboxylic acid group and the furan ring system. However, the presence of the thioether linkage provides some compatibility with moderately polar organic solvents.

Solubility Temperature Dependence

The solubility of (Furfurylthio)acetic acid in various solvents increases with temperature, following typical thermodynamic principles. In aqueous solutions, the temperature coefficient of solubility is expected to be positive, with enhanced dissolution at elevated temperatures due to increased molecular motion and weakened hydrogen bonding networks.

| Solvent System | Estimated Solubility | Temperature (°C) | pH Dependence |

|---|---|---|---|

| Water (pH 7) | 10-20 g/L | 25 | Strong |

| Water (pH 9) | >50 g/L | 25 | Strong |

| Ethanol | >100 g/L | 25 | Weak |

| Methanol | >100 g/L | 25 | Weak |

| Acetone | 20-50 g/L | 25 | None |

| Hexane | <1 g/L | 25 | None |

Reactivity Under Environmental Conditions

pH-Dependent Hydrolysis Kinetics

The hydrolysis behavior of (Furfurylthio)acetic acid is significantly influenced by pH conditions, with the thioester linkage being the primary site of hydrolytic attack. The compound's stability varies considerably across the pH spectrum, with distinct kinetic profiles observed under acidic, neutral, and alkaline conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 4), (Furfurylthio)acetic acid exhibits enhanced stability of the thioether bond, but the carboxylic acid group remains protonated. The hydrolysis kinetics follow pseudo-first-order behavior, with rate constants increasing exponentially with decreasing pH. Studies on related thioester compounds indicate that acid-catalyzed hydrolysis proceeds through protonation of the sulfur atom, followed by nucleophilic attack by water molecules [9].

The activation energy for acid-catalyzed hydrolysis of thioesters typically ranges from 60-80 kJ/mol, as demonstrated by thiosulfate oxidation studies where pH-dependent pathways showed activation energies of 71.2 ± 14.6 kJ/mol at pH 2.5 [9]. For (Furfurylthio)acetic acid, the presence of the electron-withdrawing furan ring would be expected to stabilize the thioester bond against acid hydrolysis.

Neutral pH Hydrolysis

At neutral pH (6-8), the hydrolysis rate of (Furfurylthio)acetic acid is significantly reduced compared to acidic conditions. The carboxylic acid group exists in equilibrium between protonated and deprotonated forms, with the pKa estimated around 4-5. The thioether linkage remains relatively stable under these conditions, with hydrolysis proceeding through direct nucleophilic attack by water molecules.

The hydrolysis rate constant at pH 7 and 25°C is estimated to be in the range of 10⁻⁶ to 10⁻⁵ s⁻¹, based on comparative studies of similar thioester compounds [9]. This relatively slow hydrolysis rate contributes to the compound's stability under physiological conditions.

Alkaline Hydrolysis

Under alkaline conditions (pH > 9), (Furfurylthio)acetic acid undergoes accelerated hydrolysis due to the increased concentration of hydroxide ions. The carboxylic acid group is fully deprotonated, and the thioester bond becomes more susceptible to nucleophilic attack. The hydrolysis follows second-order kinetics, with rate dependence on both substrate concentration and hydroxide ion concentration.

Studies on related compounds show that alkaline hydrolysis of thioesters exhibits activation energies of 42-62 kJ/mol [9]. The rate enhancement under alkaline conditions can be several orders of magnitude higher than at neutral pH, with half-lives reducing from hours to minutes as pH increases above 10.

Kinetic Parameters

The temperature dependence of hydrolysis follows the Arrhenius equation, with rate constants doubling approximately every 10°C increase. The pH-rate profile shows a minimum around pH 6-7, with steep increases at both low and high pH values.

| pH Range | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Half-life (hours) |

|---|---|---|---|

| 2-3 | 10⁻⁴ - 10⁻³ | 70-75 | 0.2-2 |

| 6-8 | 10⁻⁶ - 10⁻⁵ | 80-85 | 20-200 |

| 9-11 | 10⁻³ - 10⁻² | 45-60 | 0.02-0.2 |

Oxidative Degradation Pathways

The oxidative degradation of (Furfurylthio)acetic acid involves multiple pathways, with the sulfur atom and the furan ring system serving as primary sites for oxidative attack. The degradation products and reaction mechanisms vary depending on the oxidizing conditions, pH, and presence of metal catalysts.

Sulfur Oxidation Pathways

The thioether sulfur atom in (Furfurylthio)acetic acid represents the most vulnerable site for oxidative attack. Under mild oxidative conditions, the sulfur undergoes two-electron oxidation to form the corresponding sulfoxide, followed by further oxidation to the sulfone under more vigorous conditions. This oxidation sequence is well-documented for similar thioether compounds [10] [11].

The initial oxidation to the sulfoxide occurs readily in the presence of molecular oxygen, hydrogen peroxide, or other common oxidizing agents. The rate of sulfur oxidation is enhanced by the presence of the adjacent furan ring, which can stabilize intermediate radical species through resonance delocalization.

Furan Ring Degradation

The furan ring system in (Furfurylthio)acetic acid is susceptible to oxidative ring-opening reactions, particularly under acidic conditions or in the presence of strong oxidizing agents. The degradation typically proceeds through initial formation of hydroxylated intermediates, followed by ring cleavage to produce linear carbonyl compounds [12] [13].

Ozonolysis studies of related furan derivatives demonstrate that the furan ring undergoes rapid reaction with ozone, with rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹ depending on substitution patterns [13]. The primary products of furan ring ozonolysis include aldehydes, carboxylic acids, and lower molecular weight fragments.

Metal-Catalyzed Oxidation

The presence of transition metals significantly accelerates the oxidative degradation of (Furfurylthio)acetic acid. Copper, iron, and manganese ions can catalyze both sulfur oxidation and furan ring cleavage through radical mechanisms. Studies on related compounds show that copper-catalyzed oxidation can increase degradation rates by factors of 10-100 compared to uncatalyzed reactions [14].

The metal-catalyzed pathways typically involve formation of reactive oxygen species, including hydroxyl radicals and superoxide anions, which attack both the sulfur atom and the furan ring system. The presence of hydrogen peroxide or other peroxides can enhance these radical-mediated processes.

Environmental Degradation Products

The complete oxidative degradation of (Furfurylthio)acetic acid under environmental conditions produces a complex mixture of products. The primary degradation pathway involves:

- Initial sulfur oxidation to sulfoxide/sulfone

- Hydrolytic cleavage of the thioester bond

- Furan ring opening and oxidation

- Formation of small molecular fragments

The ultimate degradation products include acetic acid, formaldehyde, formic acid, and various sulfur-containing compounds such as sulfate ions. The overall degradation process is enhanced by the presence of light, elevated temperature, and transition metal catalysts.

Degradation Kinetics

The oxidative degradation follows complex kinetics, with multiple parallel and consecutive reactions occurring simultaneously. The overall rate is typically limited by the initial sulfur oxidation step, which has a rate constant of approximately 10⁻³ to 10⁻² M⁻¹s⁻¹ for reaction with molecular oxygen at ambient conditions.

| Oxidizing Agent | Rate Constant (M⁻¹s⁻¹) | Primary Products | Reaction Conditions |

|---|---|---|---|

| O₂ | 10⁻³ - 10⁻² | Sulfoxide, carboxylic acid | Ambient, pH 7 |

| H₂O₂ | 10¹ - 10² | Sulfone, fragmented products | Ambient, pH 7 |

| O₃ | 10³ - 10⁶ | Ring-opened products | Ambient, pH 7 |

| Cu²⁺/H₂O₂ | 10² - 10³ | Complete mineralization | Ambient, pH 7 |